

# 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone CAS number and supplier

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5,7-Dihydroxy-3',4',5'-  
Trimethoxyflavone

Cat. No.: B191062

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## An In-depth Technical Guide to 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone

This technical guide provides comprehensive information on **5,7-Dihydroxy-3',4',5'-Trimethoxyflavone**, a naturally occurring flavonoid, for researchers, scientists, and drug development professionals. The guide covers its chemical identity, potential suppliers, biological activities with quantitative data, detailed experimental protocols, and relevant signaling pathways.

## Chemical Identity and Suppliers

CAS Number: 18103-42-9[1][2][3][4][5]

IUPAC Name: 5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one

Molecular Formula: C<sub>18</sub>H<sub>16</sub>O<sub>7</sub>

Potential Suppliers:

- ChemFaces
- BioCrick
- AbMole BioScience

- Career Henan Chemical Co. (listed on ChemicalBook)

## Data Presentation

The following tables summarize the quantitative data associated with the biological activities of **5,7-Dihydroxy-3',4',5'-Trimethoxyflavone** and related compounds.

Table 1: In Vitro Biological Activity

| Biological Activity         | Test System                    | Compound   | Key Parameters               | Value    | Reference |
|-----------------------------|--------------------------------|--|------------------------------|----------|-----------|
| Xanthine Oxidase Inhibition | Enzyme Assay                   | 5,7-Dihydroxy-3',4',5'-trimethoxyflavone               | IC <sub>50</sub>             | 0.51 µM  |           |
|                             |                                |  | K <sub>i</sub> (competitive) | 0.37 µM  |           |
| Cytotoxicity                | HeLa cervical cancer cells     | Compound 2 (related flavonoid from Centaurea scoparia) | IC <sub>50</sub>             | 0.079 µM |           |
| Reversal of Drug Resistance | K562/BCRP human leukemia cells | 5-hydroxy-3',4',7-trimethoxyflavone (HTMF)             | RI <sub>50</sub> vs SN-38    | 7.2 nM   |           |

| Antioxidant Activity | DPPH radical scavenging assay | 3',4',5'-trimethoxyflavone (1) & 3',4',5'-trihydroxyflavone (2) | - | Active | |

Table 2: In Vivo Neuroprotective Effects in a Rat Model of Lead-Induced Neurotoxicity

| Parameter         | Treatment Group           | Dosage                             | Outcome   | Reference |
|-------------------|---------------------------|------------------------------------|---|-----------|
| Lead Acetate (Pb) | Induction of brain injury | 100 mg/kg, oral, daily for 30 days | Impaired cognitive and motor functions; increased Pb, TBARS, TNF- $\alpha$ , IL-6; compromised MAO A & B, GSH |           |

| **5,7-Dihydroxy-3',4',5'-trimethoxyflavone (TMF)** | Neuroprotective treatment | 5 and 10 mg/kg, oral, daily for 30 days | Reversed Pb-induced memory and motor deficits; normalized biochemical anomalies | |

## Experimental Protocols

This section provides detailed methodologies for key experiments involving **5,7-Dihydroxy-3',4',5'-Trimethoxyflavone** and related flavonoids.

### Synthesis of 3',4',5'-Trimethoxyflavone (1) and its 5,7-Dihydroxy Analogue

A common synthetic route involves the Baker-Venkataraman rearrangement.

- Step 1: Esterification: 2-hydroxyacetophenone is coupled with trimethoxybenzoyl chloride in pyridine to yield an ester intermediate.
- Step 2: Baker-Venkataraman Rearrangement: The resulting ester is treated with potassium hydroxide (KOH) in pyridine at an elevated temperature (e.g., 65°C) to form a 1,3-diketone.
- Step 3: Cyclization: The 1,3-diketone undergoes acid-catalyzed cyclization to form the flavone backbone. Modifications to the starting materials (e.g., using phloroacetophenone) can be employed to introduce the 5,7-dihydroxy substitutions.

## In Vivo Neuroprotection Study Protocol

This protocol is based on a study investigating the neuroprotective effects of the compound against lead-induced toxicity in rats.

- Animal Model: Wistar rats are used.
- Induction of Neurotoxicity: Rats receive lead acetate (100 mg/kg, orally, once daily) for 30 days.
- Treatment: 30 minutes after lead acetate administration, rats are treated with **5,7-Dihydroxy-3',4',5'-Trimethoxyflavone** (5 and 10 mg/kg, oral, once daily) for the same 30-day period.
- Behavioral Assessment: Cognitive and motor functions are evaluated using tests such as the Morris Water Maze and the horizontal bar test.
- Biochemical Analysis: After the treatment period, brain tissues (hippocampus and cerebellum) are collected to measure levels of:
  - Lead (Pb)
  - Thiobarbituric acid reactive species (TBARS) as a marker of lipid peroxidation.
  - Reduced glutathione (GSH) as a marker of antioxidant status.
  - Monoamine oxidase (MAO) A and B enzyme activity.
  - Pro-inflammatory cytokines: Tumor necrosis factor-alpha (TNF- $\alpha$ ) and Interleukin-6 (IL-6).

## General Protocol for In Vitro Cytotoxicity (MTT Assay)

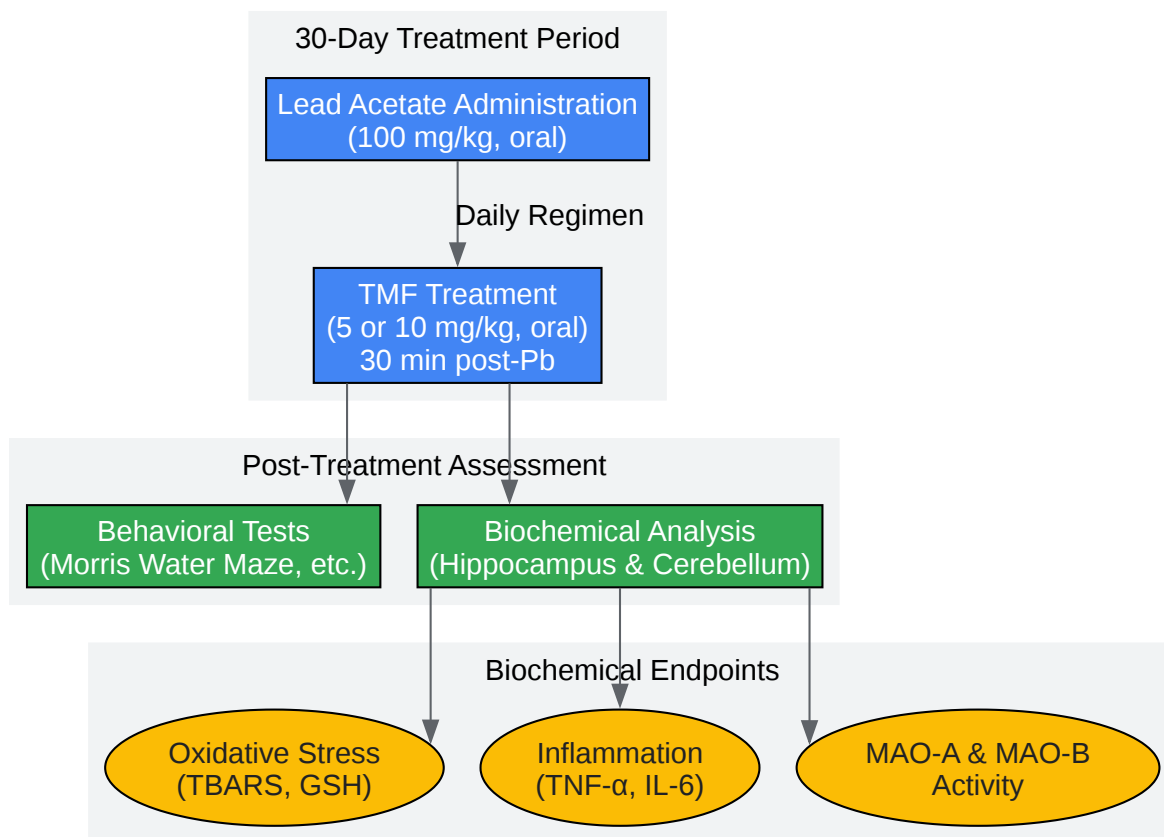
This is a generalizable protocol for assessing the cytotoxic effects of flavonoids on cancer cell lines.

- Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for adherence.

- **Compound Treatment:** Cells are treated with a serial dilution of **5,7-Dihydroxy-3',4',5'-Trimethoxyflavone** (e.g., 0.1 to 100  $\mu\text{M}$ ) for 24, 48, and 72 hours. A vehicle control (DMSO) is included.
- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to form formazan crystals.
- **Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is read at approximately 570 nm using a microplate reader. The results are used to calculate the cell viability and determine the  $\text{IC}_{50}$  value.

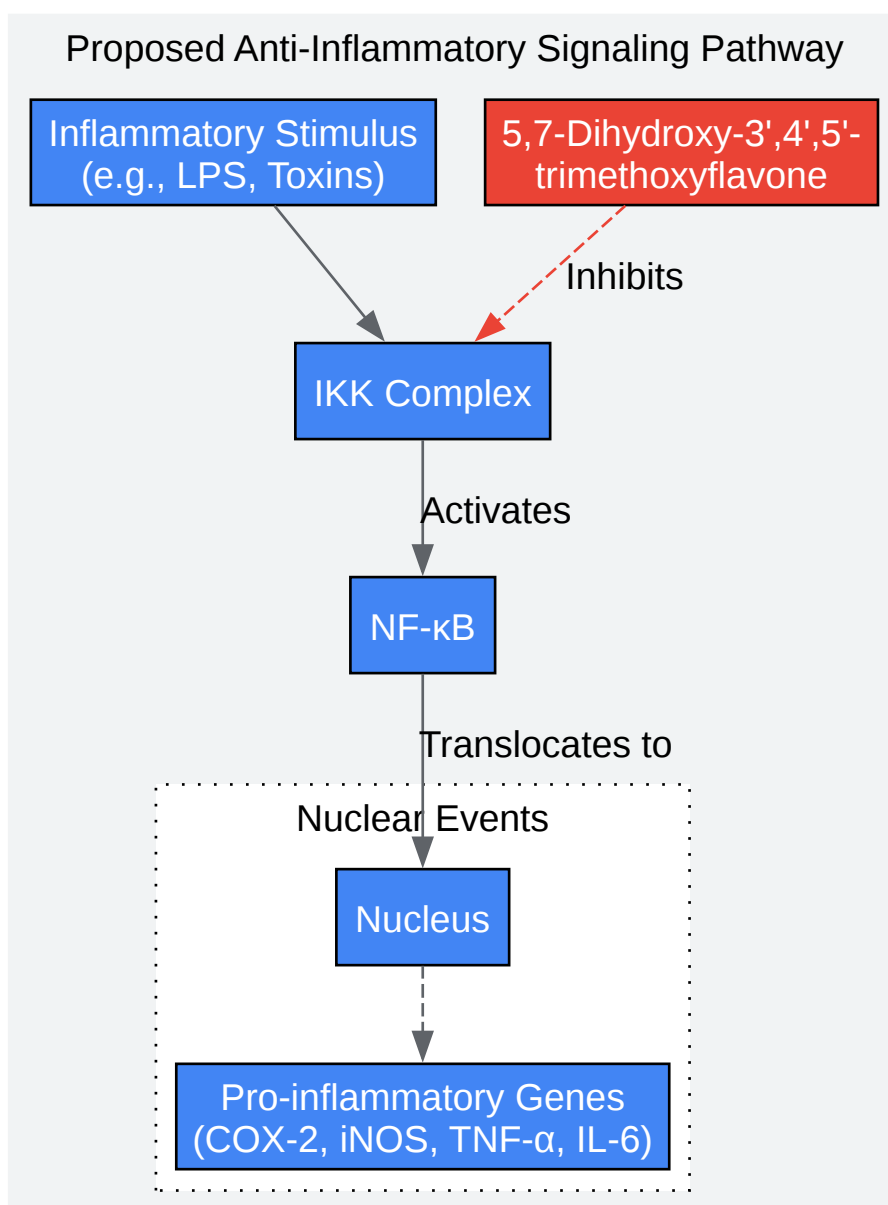
## Mandatory Visualization

The following diagrams illustrate key experimental workflows and proposed signaling pathways.



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Caption: Experimental workflow for the in vivo neuroprotection study.



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Caption: Proposed inhibition of the NF-κB inflammatory pathway.

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## References

- 1. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | CAS:18103-42-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone | C<sub>18</sub>H<sub>16</sub>O<sub>7</sub> | CID 5379265 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [5,7-Dihydroxy-3',4',5'-Trimethoxyflavone CAS number and supplier]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191062#5-7-dihydroxy-3-4-5-trimethoxyflavone-cas-number-and-supplier]

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